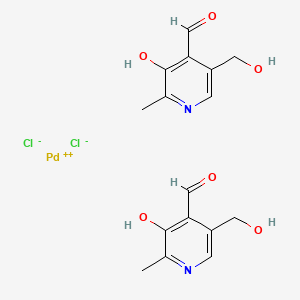
Palladium, dichlorobispyridoxal-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium, dichlorobispyridoxal- is a coordination compound involving palladium and pyridoxal ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of palladium, dichlorobispyridoxal- typically involves the reaction of palladium salts with pyridoxal ligands under controlled conditions. One common method includes dissolving palladium chloride in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding pyridoxal ligands to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of palladium complexes often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and crystallization to ensure the high purity of the final product. Techniques such as recrystallization and chromatography are commonly employed to achieve this .
化学反応の分析
Types of Reactions
Palladium, dichlorobispyridoxal- undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of oxidizing agents.
Reduction: Reduction reactions involving palladium complexes are also common, where reducing agents convert the palladium center to a lower oxidation state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are frequently used.
Substitution: Ligand substitution reactions often require the presence of competing ligands and may be facilitated by heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions typically produce palladium(0) or palladium(II) species .
科学的研究の応用
Palladium, dichlorobispyridoxal- has a wide range of applications in scientific research:
作用機序
The mechanism by which palladium, dichlorobispyridoxal- exerts its effects involves the coordination of the palladium center with various molecular targets. In catalytic reactions, the palladium center facilitates the formation and breaking of chemical bonds, enabling the desired transformations. In biological systems, the compound can interact with DNA and proteins, leading to cytotoxic effects that are useful in anticancer therapies .
類似化合物との比較
Similar Compounds
Dichloro-bis(pyrazole)palladium(II): This compound is similar in structure but involves pyrazole ligands instead of pyridoxal.
Dichloro-bis(3,5-dimethylpyrazol-1-yl)palladium(II): Another related compound with dimethylpyrazol ligands.
Uniqueness
Palladium, dichlorobispyridoxal- is unique due to the presence of pyridoxal ligands, which impart distinct electronic and steric properties to the complex. These properties can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in both research and industrial applications .
特性
IUPAC Name |
3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde;palladium(2+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H9NO3.2ClH.Pd/c2*1-5-8(12)7(4-11)6(3-10)2-9-5;;;/h2*2,4,10,12H,3H2,1H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZASCSRRLACYJC-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)CO.CC1=NC=C(C(=C1O)C=O)CO.[Cl-].[Cl-].[Pd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O6Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84206-78-0 |
Source


|
| Record name | Dichlorobispyridoxalpalladium (II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084206780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













